6-(Cyclobutylmethoxy)nicotinaldehyde
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Overview
Description
6-(Cyclobutylmethoxy)nicotinaldehyde is an organic compound with the molecular formula C12H15NO2 It is a derivative of nicotinaldehyde, where a cyclobutylmethoxy group is attached to the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclobutylmethoxy)nicotinaldehyde typically involves the following steps:
Starting Material: The process begins with nicotinic acid or its derivatives.
Protection of Aldehyde Group: The aldehyde group is protected using a suitable protecting group.
Ortho-Lithiation: The protected aldehyde undergoes ortho-lithiation using n-butyllithium (n-BuLi).
Formation of Cuprate: The lithiated intermediate is then treated with copper(I) cyanide (CuCN) to form the corresponding cuprate.
Alkylation: The cuprate intermediate is alkylated with cyclobutylmethyl bromide to introduce the cyclobutylmethoxy group.
Deprotection: Finally, the protecting group is removed to yield this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclobutylmethoxy)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: 6-(Cyclobutylmethoxy)nicotinic acid.
Reduction: 6-(Cyclobutylmethoxy)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Cyclobutylmethoxy)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including interactions with nicotinic acetylcholine receptors.
Mechanism of Action
The mechanism of action of 6-(Cyclobutylmethoxy)nicotinaldehyde is not fully understood. it is believed to interact with molecular targets such as nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in neurotransmission. The compound may modulate the activity of these receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carbaldehyde (Nicotinaldehyde): A simpler analog without the cyclobutylmethoxy group.
Pyridine-2-carboxaldehyde: An isomer with the aldehyde group at the second position.
Pyridine-4-carboxaldehyde: An isomer with the aldehyde group at the fourth position.
Uniqueness
6-(Cyclobutylmethoxy)nicotinaldehyde is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-(cyclobutylmethoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H13NO2/c13-7-10-4-5-11(12-6-10)14-8-9-2-1-3-9/h4-7,9H,1-3,8H2 |
InChI Key |
LTIUXKGLBABVCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC2=NC=C(C=C2)C=O |
Origin of Product |
United States |
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